Lipophilicity Tuning: A Measurable Advantage of the 4-Substituted Ethoxycarbonyl Regioisomer
The compound demonstrates a LogP of 3.1875, representing a significant and quantifiable difference in lipophilicity compared to its most common regioisomer, the 6-substituted form (CAS 1261898-35-4), which has a reported XLogP3 of 3.5 . This difference of approximately 0.3 log units indicates the 4-substituted isomer is measurably less lipophilic. According to Lipinski's Rule of Five, a lower LogP is generally favorable for improving aqueous solubility and reducing promiscuous target binding, making this specific scaffold more amenable for lead optimization programs where balancing potency and pharmacokinetic properties is critical [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 3.1875 |
| Comparator Or Baseline | 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol (CAS 1261898-35-4): XLogP3 3.5 |
| Quantified Difference | Δ LogP ≈ -0.31 |
| Conditions | Computational prediction (LogP); Values sourced from independent chemical supplier databases. |
Why This Matters
For a procurement decision, a lower LogP suggests a higher probability of downstream success in creating drug-like molecules with favorable ADME profiles, directly influencing the choice of this specific regioisomer over the more lipophilic 6-substituted alternative.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
